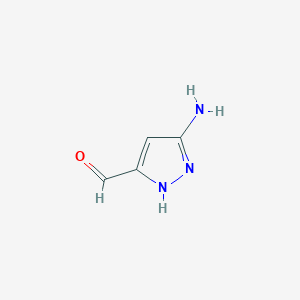
N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
描述
“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C4H6N4O2 and a molecular weight of 142.12 .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a solid compound . The SMILES string for this compound is NC1=NON=C1NC©=O .科学研究应用
Secondary Explosive and Oxidizer
ANFF-1 possesses a relatively high density (1.782 g/mL) and a low melting point (100 °C). These characteristics render it attractive as a secondary explosive and oxidizer. Its structural similarity to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF), suggests that ANFF-1 could serve as an alternative to BNFF in certain weapon applications .
Computational Chemistry and Modeling
Density Functional Theory (DFT) modeling has been used to study ANFF-1’s geometry and electronic properties. Researchers can further explore its behavior through computational simulations, aiding in the design of novel energetic materials .
安全和危害
属性
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)6(12)9-5-4(8)10-13-11-5/h1-3H3,(H2,8,10)(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWOLBCCWNSKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NON=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)




![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)



